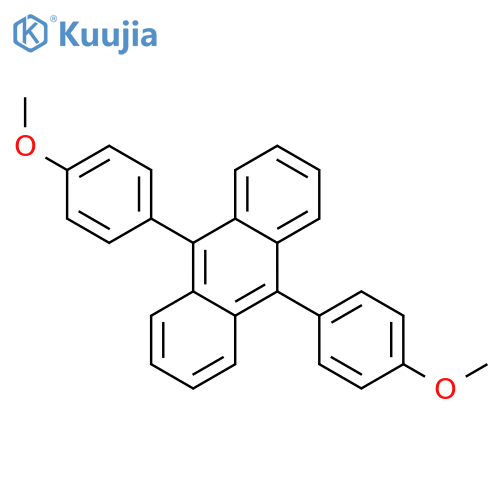

Cas no 24672-76-2 (9,10-Bis(4-methoxyphenyl)anthracene)

24672-76-2 structure

商品名:9,10-Bis(4-methoxyphenyl)anthracene

CAS番号:24672-76-2

MF:C28H22O2

メガワット:390.473087787628

MDL:MFCD00009936

CID:289392

PubChem ID:354334171

9,10-Bis(4-methoxyphenyl)anthracene 化学的及び物理的性質

名前と識別子

-

- Anthracene,9,10-bis(4-methoxyphenyl)-

- 9,10-Bis(4-methoxyphenyl)anthracene

- 9,10‐BIS(4‐METHOXYPHENYL)ANTHRACENE

- 9,10-Bis-p-methoxyphenylanthracen

- 9,10-dianisylanthracene

- BIDD:GT0457

- Anthracene,9,10-bis(p-methoxyphenyl)- (6CI,7CI,8CI)

- 9,10-Bis(p-anisyl)anthracene

- 9,10-Bis-p-methoxyphenyl-anthracene

- 9,10-Di(p-methoxyphenyl)anthracene

- 9,10-Di-p-anisylanthracene

- NSC 652541

- NSC652541

- VLS3CT1D5Z

- 9,10-bis(4-methoxyphenyl)-anthracene

- 9,10-bis(4-methoxy-phenyl)anthracene

- NCI60_018364

- Anthracene, 9,10-bis(4-methoxyphenyl)-

- ST51038108

- AKOS015916498

- J-650371

- UNII-VLS3CT1D5Z

- CHEMBL2000911

- SCHEMBL1470672

- MFCD00009936

- ZAA67276

- DTXSID20179409

- T70639

- NSC-652541

- FT-0726530

- 9,10-Bis(4-methoxyphenyl)anthracene, 98%

- ANTHRACENE, 9,10-BIS(P-METHOXYPHENYL)-

- AS-63618

- B5022

- 24672-76-2

- 9,10-Di-(p-anisyl)-anthracen

- DB-350933

-

- MDL: MFCD00009936

- インチ: 1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3

- InChIKey: KTYCXBAOXVVIMM-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])=C2C([H])=C([H])C([H])=C([H])C=12

計算された属性

- せいみつぶんしりょう: 390.16200

- どういたいしつりょう: 390.162

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 459

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 7.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.161±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 288 ºC (dichloromethane cyclohexane )

- ふってん: 526.8°Cat760mmHg

- フラッシュポイント: 190.2°C

- 屈折率: 1.662

- ようかいど: Insuluble (4.3E-6 g/L) (25 ºC),

- PSA: 18.46000

- LogP: 7.34420

- 最大波長(λmax): 398(CHCl3)(lit.)

- ようかいせい: 自信がない

9,10-Bis(4-methoxyphenyl)anthracene セキュリティ情報

9,10-Bis(4-methoxyphenyl)anthracene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

9,10-Bis(4-methoxyphenyl)anthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871217-1g |

9,10-Bis(4-methoxyphenyl)anthracene |

24672-76-2 | 98% | 1g |

¥1,468.00 | 2022-09-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871217-200mg |

9,10-Bis(4-methoxyphenyl)anthracene |

24672-76-2 | 98% | 200mg |

¥418.00 | 2022-09-29 | |

| eNovation Chemicals LLC | D746937-25g |

Anthracene, 9,10-bis(4-methoxyphenyl)- |

24672-76-2 | 98.0% | 25g |

$180 | 2024-06-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5022-200MG |

9,10-Bis(4-methoxyphenyl)anthracene |

24672-76-2 | >98.0%(GC) | 200mg |

¥250.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239452-25g |

9,10-Bis(4-methoxyphenyl)anthracene |

24672-76-2 | 97% | 25g |

¥1053.00 | 2023-11-21 | |

| 1PlusChem | 1P002PHE-200mg |

Anthracene, 9,10-bis(4-methoxyphenyl)- |

24672-76-2 | >98.0%(GC) | 200mg |

$103.00 | 2025-02-19 | |

| A2B Chem LLC | AB25538-25g |

9,10-Bis(4-methoxyphenyl)anthracene |

24672-76-2 | 98% | 25g |

$88.00 | 2023-12-31 | |

| 1PlusChem | 1P002PHE-25g |

Anthracene, 9,10-bis(4-methoxyphenyl)- |

24672-76-2 | 98% | 25g |

$100.00 | 2023-12-18 | |

| 1PlusChem | 1P002PHE-5g |

Anthracene, 9,10-bis(4-methoxyphenyl)- |

24672-76-2 | 98% | 5g |

$27.00 | 2023-12-18 | |

| A2B Chem LLC | AB25538-1g |

9,10-Bis(4-methoxyphenyl)anthracene |

24672-76-2 | 98% | 1g |

$9.00 | 2024-04-20 |

9,10-Bis(4-methoxyphenyl)anthracene 関連文献

-

1. Reaction kinetics of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals with methanol: A change in mechanism brought about by remote substituentsMunetaka Oyama,Mikito Yamanuki,Teruo Sasaki,Satoshi Okazaki J. Chem. Soc. Perkin Trans. 2 2000 1745

-

V. M. Zende,C. Schulzke,A. R. Kapdi Org. Chem. Front. 2015 2 1397

24672-76-2 (9,10-Bis(4-methoxyphenyl)anthracene) 関連製品

- 29619-45-2(6,6'-Dimethoxy-2,2'-binaphthalene)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:24672-76-2)9,10-BIS(4-METHOXYPHENYL)ANTHRACENE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ